5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
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Overview
Description
5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with an ethoxyphenyl group, a methyl group, and a methylbenzyl group attached to the imidazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
N-Methylation: The methyl group can be introduced through N-methylation using methyl iodide and a base such as potassium carbonate.
N-Benzylation: The benzyl group can be introduced through N-benzylation using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5’-bibenzimidazole
- 3-(4-ethoxyphenyl)-N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acrylamide
Uniqueness
5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1-methyl-N-[(4-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C20H23N3O/c1-4-24-18-11-9-17(10-12-18)19-14-22-20(23(19)3)21-13-16-7-5-15(2)6-8-16/h5-12,14H,4,13H2,1-3H3,(H,21,22) |
InChI Key |
PAYKSKJTPZZDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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